Carbonic anhydrase inhibitor 8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonic anhydrase inhibitor 8 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for various physiological processes including pH regulation, respiration, and ion transport . This compound has been studied for its potential therapeutic applications in conditions such as glaucoma, epilepsy, and inflammatory pain .

Preparation Methods

The synthesis of carbonic anhydrase inhibitor 8 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a sulfonamide derivative, which is then reacted with an appropriate amine to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Carbonic anhydrase inhibitor 8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Carbonic anhydrase inhibitor 8 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of carbon dioxide to bicarbonate and protons, leading to a decrease in the production of aqueous humor in the eye (useful in glaucoma treatment) and a reduction in neuronal excitability (useful in epilepsy treatment) . The molecular targets include the zinc ion in the active site of the enzyme and specific amino acid residues that are crucial for enzyme activity .

Comparison with Similar Compounds

Carbonic anhydrase inhibitor 8 is unique in its structure and mechanism of action compared to other carbonic anhydrase inhibitors. Similar compounds include:

Acetazolamide: Used primarily for glaucoma and altitude sickness.

Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.

Dorzolamide: A topical inhibitor used for reducing intraocular pressure in glaucoma.

Brinzolamide: Another topical inhibitor used for glaucoma.

Biological Activity

Key Features of CAI-8

- Binding Affinity : CAI-8 exhibits high binding affinity for multiple isoforms of carbonic anhydrases, particularly CA IX, which is overexpressed in various cancers.

- Selectivity : The compound demonstrates selectivity towards specific isoforms, minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Studies

Case Studies

- Cancer Treatment : A study investigated the effects of CAI-8 on HeLa cells (cervical cancer) under hypoxic conditions. The compound inhibited CA IX activity effectively without affecting cell viability at concentrations up to 1 µM, suggesting a potential role in targeted cancer therapy .

- Metabolic Disorders : Another study explored the impact of CAI-8 on bicarbonate transport in renal tissues. The inhibitor was shown to alter bicarbonate reabsorption rates significantly, indicating its potential use in treating conditions like metabolic acidosis .

Clinical Implications

- Oncology : Given its high selectivity for CA IX, CAI-8 may serve as a novel anticancer agent, particularly for tumors characterized by hypoxia.

- Diuretics : As a carbonic anhydrase inhibitor, it could also be explored for use in diuretic therapies, impacting fluid balance and electrolyte homeostasis.

Properties

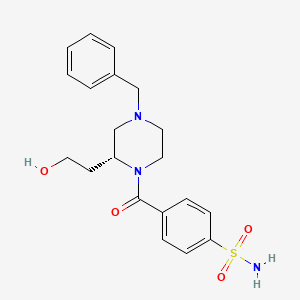

Molecular Formula |

C20H25N3O4S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

4-[(2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide |

InChI |

InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m1/s1 |

InChI Key |

UEDHBSMZUFBJAV-GOSISDBHSA-N |

Isomeric SMILES |

C1CN([C@@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.